N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a dimethylpropyl chain, a propoxy group, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-propoxy-5-(trifluoromethyl)aniline. This can be achieved through the nitration of 2-propoxybenzene followed by reduction to obtain the aniline derivative.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-bromoacetamide to form the acetamide linkage.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of propoxybenzaldehyde or propoxybenzoic acid.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenyl ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-ethoxy-5-(trifluoromethyl)phenyl]amino}acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy or ethoxy analogs. The trifluoromethyl group also enhances its metabolic stability and lipophilicity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-5-8-26-15-7-6-13(18(19,20)21)9-14(15)23-10-16(25)24-17(4,11-22)12(2)3/h6-7,9,12,23H,5,8,10H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWDYAAVQOVJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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